1H-Pyrazole-5-carbothioamide
Overview
Description
1H-Pyrazole-5-carbothioamide is a heterocyclic compound containing a five-membered ring with two nitrogen atoms at positions 1 and 2, and a carbothioamide group at position 5. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
1H-Pyrazole-5-carbothioamide is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been found to have promising biological potencies Some pyrazole derivatives have been reported to inhibit cyclooxygenase-2 (cox-2), an enzyme responsible for the formation of pro-inflammatory prostaglandins .
Mode of Action
It is known that some pyrazole derivatives act as cox-2 inhibitors . These compounds block the production of pro-inflammatory prostaglandins by inhibiting COX-2 . This results in anti-inflammatory effects, which can be beneficial in the treatment of conditions like arthritis and other inflammatory diseases .
Biochemical Pathways
As a potential cox-2 inhibitor, it could affect the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound could potentially reduce the production of these pro-inflammatory prostaglandins .
Result of Action
As a potential cox-2 inhibitor, it could potentially reduce inflammation and pain by reducing the production of pro-inflammatory prostaglandins .
Biochemical Analysis
Biochemical Properties
1H-Pyrazole-5-carbothioamide has been shown to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme . The interaction between this compound and these biomolecules can be attributed to its unique structure, which allows for electrophilic attack at three sites .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on the COX-2 enzyme . By inhibiting COX-2, it can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its ability to inhibit the COX-2 enzyme . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the compound’s effects can be observed over time due to its stability and potential for degradation .
Metabolic Pathways
Given its potential interaction with the COX-2 enzyme, it may be involved in the metabolic pathways related to inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-5-carbothioamide can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent introduction of the carbothioamide group. Another method includes the use of isothiocyanates in the presence of catalysts such as zinc chloride or other metal catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-5-carbothioamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
- 1H-Pyrazole-3-carboxamide
- 1H-Pyrazole-4-carboxamide
- 1H-Pyrazole-5-carboxamide
Comparison: 1H-Pyrazole-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1H-pyrazole-5-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBNXIKIHVWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595427 | |
Record name | 1H-Pyrazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-85-6 | |
Record name | 1H-Pyrazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazole-5-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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